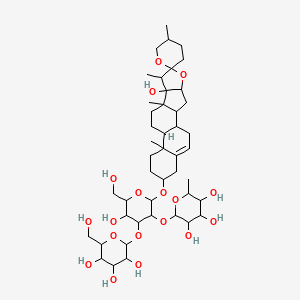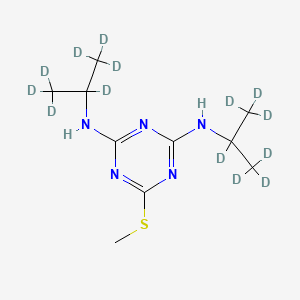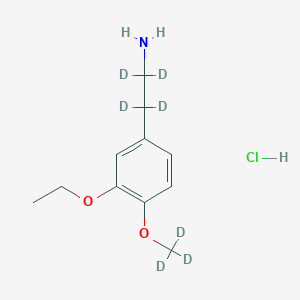
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a dioxolane ring and trideuteriomethyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of a purine derivative with a dioxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the dioxolane ring and the incorporation of trideuteriomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .
科学研究应用
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways involving purines.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and trideuteriomethyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione: This compound is similar in structure but lacks the trideuteriomethyl groups.
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine: Another related compound with a similar core structure but different functional groups.
Uniqueness
The presence of trideuteriomethyl groups in 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione makes it unique. These groups can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .
属性
分子式 |
C11H15N4O4+ |
|---|---|
分子量 |
273.30 g/mol |
IUPAC 名称 |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1/i1D3,2D3 |
InChI 键 |
QFHFEUWSXMIRJL-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])CC3OCCO3 |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)


![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)
![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)
![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)

